ent-Voriconazole

Catalog No.
S734576
CAS No.
137234-63-0
M.F
C16H14F3N5O
M. Wt
349.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ent-Voriconazole

CAS Number

137234-63-0

Product Name

ent-Voriconazole

IUPAC Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m1/s1

InChI Key

BCEHBSKCWLPMDN-HWPZZCPQSA-N

SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Synonyms

(αS,βR)-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; [S-(R*,S*)]-α-(2,4-Difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol; USP Voriconazole Related Compound B;

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Isomeric SMILES

C[C@H](C1=NC=NC=C1F)[C@@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

The (2S,3R) enantiomer in Voriconazole drug substance.

ent-Voriconazole (CAS: 137234-63-0) is the (2S,3R)-enantiomer of the potent triazole antifungal agent, Voriconazole. While the (2R,3S)-enantiomer (Voriconazole) provides the therapeutic effect by inhibiting fungal ergosterol synthesis, ent-Voriconazole is predominantly utilized as a critical reference standard in analytical and research applications.[1][2] Its primary procurement value lies in its role for quantifying the enantiomeric purity of the active pharmaceutical ingredient (API) and serving as a stereospecific control in pharmacological and metabolic studies.[3][4][5]

Substituting ent-Voriconazole with the active (2R,3S)-Voriconazole enantiomer or a racemic mixture is unsuitable for its primary, procurement-driven applications. For quality control (QC) in pharmaceutical manufacturing, ent-Voriconazole is essential as a certified reference material to develop and validate chiral separation methods (e.g., HPLC, SFC) that quantify it as a potential impurity in the final API.[6][7][8] In a research context, using the therapeutically active enantiomer or a mixture would invalidate studies designed to investigate stereoselective metabolism, receptor binding, or off-target effects, where ent-Voriconazole serves as a necessary negative control.[9]

Essential for Enantiomeric Purity Control via Chiral Chromatography

High-resolution chromatographic separation of Voriconazole from its enantiomer is critical for pharmaceutical quality control. A supercritical fluid chromatography (SFC) method using a Chiralpak AD-H column achieves a baseline resolution (Rs) of 5.4 between Voriconazole and ent-Voriconazole, enabling precise quantification for impurity testing.[3][6] This level of separation is a prerequisite for validating analytical methods intended to control the stereoisomeric purity of the Voriconazole API, making a high-purity ent-Voriconazole reference standard indispensable.

Evidence DimensionChromatographic Resolution (Rs)
Target Compound DataBaseline separated peak as an analytical reference standard.
Comparator Or BaselineVoriconazole (API peak).
Quantified DifferenceResolution (Rs) = 5.4
ConditionsSupercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column (250x4.6 mm, 5µ) with CO2 and methanol (90:10 v/v) as the mobile phase.

Procurement of ent-Voriconazole is required for any lab tasked with developing or executing validated analytical methods to ensure the enantiomeric purity of the Voriconazole active ingredient.

Stereoselective Metabolism by Cytochrome P450 Enzymes

The metabolism of Voriconazole is stereoselective and primarily mediated by cytochrome P450 enzymes. In vitro studies with recombinant enzymes show that CYP2C19 metabolizes Voriconazole to its N-oxide with a much higher affinity (Km = 3.5 µM) compared to CYP3A4 (Km = 235 µM).[6] While direct kinetic data for ent-Voriconazole is not specified, the established principle of stereoselective metabolism by these enzymes necessitates the use of the individual enantiomer to correctly characterize metabolic pathways, identify potential drug-drug interactions, and understand pharmacokinetic variability in different patient populations (e.g., CYP2C19 poor vs. extensive metabolizers).[3][6][9]

Evidence DimensionEnzyme-Substrate Affinity (Km) for N-oxidation
Target Compound DataRequired as a distinct substrate to study stereoselective metabolism.
Comparator Or BaselineVoriconazole (2R,3S-enantiomer)
Quantified DifferenceCYP2C19 affinity for Voriconazole (Km = 3.5 µM) is ~67-fold higher than CYP3A4 affinity (Km = 235 µM).
ConditionsIn vitro incubation with recombinant human cytochrome P450 enzymes.

For researchers in pharmacology or drug metabolism, ent-Voriconazole is essential for dissecting the stereospecific contributions to the drug's overall pharmacokinetic and drug-drug interaction profile.

Dramatically Lower Antifungal Potency Compared to Active API

The antifungal activity of Voriconazole resides almost exclusively in the (2R,3S)-enantiomer. The therapeutic mechanism involves potent inhibition of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[6] Due to stereospecific binding at the enzyme's active site, the (2R,3S)-isomer exhibits inhibitory activity against Aspergillus species that is reported to be over 200 times greater than its (2S,3R) enantiomer, ent-Voriconazole.[3] This vast difference in potency makes ent-Voriconazole an ideal negative control for in vitro and in vivo studies aiming to confirm that an observed biological effect is due to the specific action of Voriconazole.

Evidence DimensionRelative Inhibitory Activity (Antifungal Potency)
Target Compound DataMinimal antifungal activity.
Comparator Or BaselineVoriconazole ((2R,3S)-enantiomer)
Quantified DifferenceThe (2R,3S)-isomer is >200-fold more active against Aspergillus species than the (2S,3R)-enantiomer (ent-Voriconazole).
ConditionsIn vitro antifungal activity assays against Aspergillus species.

This compound should be procured as a negative control to validate that the biological effects observed in an experiment are specifically caused by the therapeutically active Voriconazole enantiomer.

Pharmaceutical Quality Control: Enantiomeric Purity Testing

For use as a certified reference standard in the development, validation, and routine execution of chiral HPLC or SFC methods to quantify ent-Voriconazole as a specified impurity in batches of Voriconazole API, as required by pharmacopeial standards.[3][6]

Pharmacological Research: Negative Control for Mechanism of Action Studies

As an essential negative control in microbiological or biochemical assays to demonstrate that the observed antifungal effects are specific to the (2R,3S)-enantiomer (Voriconazole) and not an artifact of the core chemical structure.[9]

Drug Metabolism (DMPK) Studies: Investigating Stereoselective Pathways

For use in in vitro metabolism studies with human liver microsomes or recombinant CYP enzymes to characterize the metabolic profile of each enantiomer separately, helping to explain inter-patient variability in drug clearance.[4]

XLogP3

1.5

UNII

1Y58LNV43M

Other CAS

137234-63-0

Wikipedia

Ent-voriconazole

Dates

Last modified: 08-15-2023

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